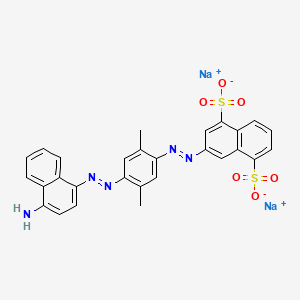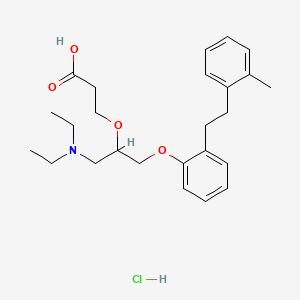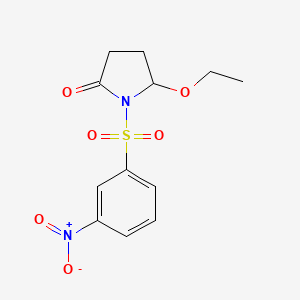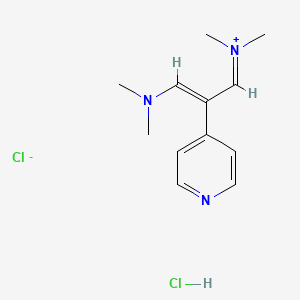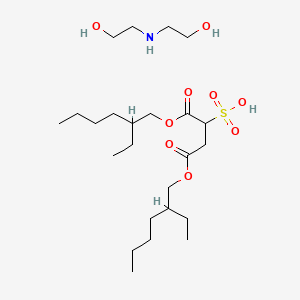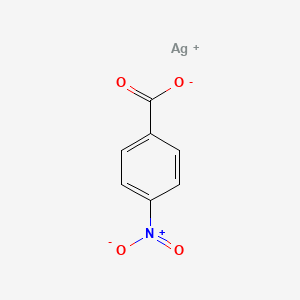
Silver 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver 4-nitrobenzoate is an organometallic compound with the molecular formula C7H4NO4Ag It is composed of a silver ion coordinated to a 4-nitrobenzoate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver 4-nitrobenzoate can be synthesized through the reaction of silver nitrate with 4-nitrobenzoic acid. The reaction typically involves dissolving silver nitrate in water and adding 4-nitrobenzoic acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The precipitate is then filtered, washed, and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Silver 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The silver ion can be replaced by other metal ions in coordination reactions.
Common Reagents and Conditions:
Oxidation: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Coordination reactions often involve the use of ligands such as phosphines or amines.
Major Products:
Reduction: The major product of the reduction reaction is silver 4-aminobenzoate.
Substitution: The products of substitution reactions depend on the specific ligands used.
Applications De Recherche Scientifique
Silver 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies.
Medicine: Research is ongoing to explore its potential as an antibacterial agent.
Industry: It is used in the production of silver-based catalysts and other industrial applications.
Mécanisme D'action
The mechanism of action of silver 4-nitrobenzoate involves the release of silver ions, which interact with microbial cells. The silver ions disrupt cellular processes by binding to proteins and DNA, leading to cell death. This antimicrobial activity is primarily due to the silver ions rather than the entire molecule.
Comparaison Avec Des Composés Similaires
4-Nitrobenzoic Acid: A precursor in the synthesis of silver 4-nitrobenzoate.
Silver Acetate: Another silver-based compound with antimicrobial properties.
Silver Nitrate: Commonly used in various chemical reactions and as an antimicrobial agent.
Uniqueness: this compound is unique due to its specific coordination of silver ions with the 4-nitrobenzoate anion, which imparts distinct chemical and biological properties. Its combination of antimicrobial activity and potential for further chemical modifications makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
35363-49-6 |
|---|---|
Formule moléculaire |
C7H4AgNO4 |
Poids moléculaire |
273.98 g/mol |
Nom IUPAC |
silver;4-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4.Ag/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 |
Clé InChI |
UXMWNHBRCXSHIR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[Ag+] |
Numéros CAS associés |
62-23-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
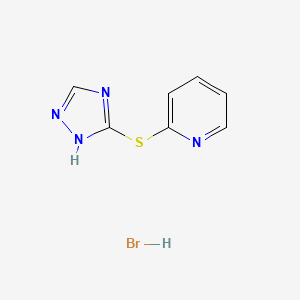
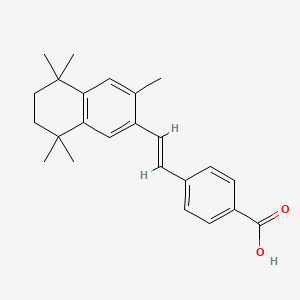
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
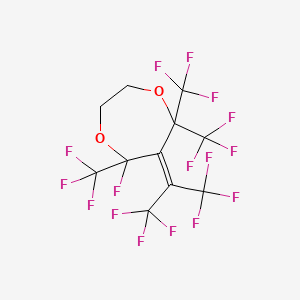

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


